molecular formula C11H14F3NO4 B2950706 3-(Azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2567496-53-9

3-(Azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid

货号: B2950706
CAS 编号: 2567496-53-9
分子量: 281.231
InChI 键: XOLXKHKQBTUGFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(Azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid consists of a bicyclo[1.1.1]pentane core substituted at the 3-position with an azetidin-3-yl group (a four-membered cyclic amine) and a carboxylic acid group at position 1. The trifluoroacetic acid (TFA) component likely serves as a counterion in salt formation. The bicyclo[1.1.1]pentane scaffold is notable for its rigid, strained structure, which enhances metabolic stability and bioavailability in drug design .

属性

IUPAC Name

3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.C2HF3O2/c11-7(12)9-3-8(4-9,5-9)6-1-10-2-6;3-2(4,5)1(6)7/h6,10H,1-5H2,(H,11,12);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLXKHKQBTUGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C23CC(C2)(C3)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(Azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid; 2,2,2-trifluoroacetic acid (commonly referred to as the compound) is a complex organic molecule notable for its unique bicyclic structure combined with an azetidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • CAS Number : 2227205-20-9
  • Molecular Formula : C14H21NO4

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to its interaction with biological targets, leading to various therapeutic effects.

Key Biological Activities

  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of resistant bacterial strains, making it a candidate for further development as an antibiotic.
  • Analgesic Effects : Initial studies suggest that derivatives of this compound may exhibit analgesic properties similar to established pain relievers, such as benzocaine, albeit with varying efficacy.
  • Anti-inflammatory Activity : The compound's structural analogs have been investigated for their ability to reduce inflammation in preclinical models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of resistant bacterial strains
AnalgesicDemonstrated analgesic activity in vivo
Anti-inflammatoryPotential to reduce inflammation

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various bicyclo[1.1.1]pentane derivatives, researchers found that the target compound exhibited significant inhibition against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Analgesic Activity

A comparative study evaluated the analgesic effects of benzocaine and its analogs, including the target compound. Using the "tail flick test" on CD-1 female mice, it was observed that while the target compound was less potent than benzocaine, it still produced a statistically significant increase in pain threshold over time compared to controls.

Case Study 3: Anti-inflammatory Response

Research involving inflammatory models demonstrated that certain derivatives of the compound could significantly reduce edema and pain associated with inflammation. The findings suggest a potential pathway involving cytokine modulation.

Discussion

The biological activities of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid; 2,2,2-trifluoroacetic acid highlight its potential as a scaffold for drug development. Its unique bicyclic structure allows for modifications that can enhance its pharmacological profile while maintaining or improving efficacy against specific biological targets.

相似化合物的比较

Comparison with Similar Compounds

Halogenated Alkyl Substituents

  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

    • Structure : A -CF₃ group at position 3.
    • Properties : High lipophilicity (LogD increased due to -CF₃’s electron-withdrawing nature) and enhanced metabolic stability. Molecular formula: C₇H₇F₃O₂; MW: 188.13 g/mol .
    • Applications : Used in medicinal chemistry for its pharmacokinetic advantages.
  • 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

    • Structure : A -CHF₂ group at position 3.
    • Properties : Moderate lipophilicity (less than -CF₃) and improved solubility. Molecular formula: C₇H₈F₂O₂; MW: 162.13 g/mol. Synthesized via LiAlH₄ reduction of the corresponding acid .
  • 3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

    • Structure : A -CH₂CF₃ group at position 3.
    • Properties : Increased steric bulk compared to -CF₃, with molecular formula C₈H₉F₃O₂ (MW: 194.15 g/mol) .

Aromatic Substituents

  • 3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid Structure: A 4-chlorophenyl group at position 3. Properties: Molecular formula C₁₂H₁₁ClO₂; MW: 222.67 g/mol.
  • 3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

    • Structure : A 3-bromophenyl group at position 3.
    • Properties : Predicted pKa: 4.79; molecular formula C₁₂H₁₁BrO₂; MW: 267.12 g/mol. Halogenation enhances binding affinity in receptor-targeted applications .

Amino and Heterocyclic Substituents

  • 3-[(R)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid Structure: A chiral amino-carboxy-methyl group at position 3. Properties: Molecular formula C₉H₁₁NO₄; MW: 197.19 g/mol.
  • Target Compound: 3-(Azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

    • Structure : Azetidine (a saturated four-membered N-heterocycle) at position 3.
    • Inferred Properties : Molecular formula ~C₉H₁₂N₂O₂; MW: ~196.21 g/mol. The azetidine group introduces basicity (pKa ~8-10), improving solubility in acidic environments.

Data Table: Comparative Analysis of Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives

Compound Name Substituent Molecular Formula MW (g/mol) Key Properties Applications References
3-(Trifluoromethyl) derivative -CF₃ C₇H₇F₃O₂ 188.13 High LogD, metabolic stability Drug discovery, kinase inhibitors
3-(Difluoromethyl) derivative -CHF₂ C₇H₈F₂O₂ 162.13 Moderate solubility, LiAlH₄ reduction Pfizer drug candidates
3-(2,2,2-Trifluoroethyl) derivative -CH₂CF₃ C₈H₉F₃O₂ 194.15 Steric bulk, enhanced lipophilicity Medicinal chemistry optimization
3-(3-Bromophenyl) derivative 3-Br-C₆H₄ C₁₂H₁₁BrO₂ 267.12 Predicted pKa 4.79, halogen interactions Targeted therapeutics
3-[(R)-Amino(carboxy)methyl] derivative -CH(NH₂)(COOH) C₉H₁₁NO₄ 197.19 High solubility, chiral centers Chelation therapy, enzyme inhibitors
Target: 3-(Azetidin-3-yl) derivative Azetidin-3-yl ~C₉H₁₂N₂O₂ ~196.21 Basic nitrogen, improved H-bonding CNS drugs, solubility-enhanced APIs

Research Findings

  • Synthesis : Coupling reactions (e.g., HATU/TEA in DMF) are common for introducing substituents to the bicyclo[1.1.1]pentane core .
  • Stability : The strained bicyclo scaffold is stabilized by electron-withdrawing groups (e.g., -CF₃) but remains reactive under strong reducing conditions .
  • Drug Discovery : Pfizer and academic groups utilize halogenated derivatives for their balance of lipophilicity and stability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。